molecular formula C15H15F2N B6642572 N-benzyl-2-(2,6-difluorophenyl)ethanamine

N-benzyl-2-(2,6-difluorophenyl)ethanamine

Cat. No.: B6642572
M. Wt: 247.28 g/mol
InChI Key: JXTZKDBSZPFWQQ-UHFFFAOYSA-N
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Description

N-benzyl-2-(2,6-difluorophenyl)ethanamine: is an organic compound with the molecular formula C15H15F2N. It is characterized by the presence of a benzyl group attached to an ethanamine backbone, which is further substituted with two fluorine atoms at the 2 and 6 positions of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(2,6-difluorophenyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzyl chloride and benzylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 2,6-difluorobenzyl chloride is reacted with benzylamine in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-(2,6-difluorophenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-benzyl-2-(2,6-difluorophenyl)ethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-2-(2,6-difluorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

  • N-benzyl-2-(2,4-difluorophenyl)ethanamine
  • N-benzyl-2-(3,5-difluorophenyl)ethanamine
  • N-benzyl-2-(2,6-dichlorophenyl)ethanamine

Comparison: N-benzyl-2-(2,6-difluorophenyl)ethanamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-benzyl-2-(2,6-difluorophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N/c16-14-7-4-8-15(17)13(14)9-10-18-11-12-5-2-1-3-6-12/h1-8,18H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTZKDBSZPFWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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